REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[O:8]C(=O)C)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO.O>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH:7]([OH:8])[CH2:6][CH2:5][OH:4] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC(OC(C)=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation and chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |